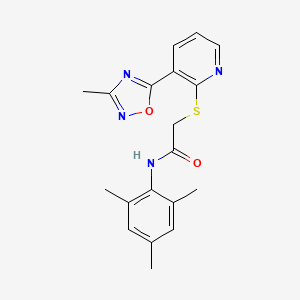

N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-11-8-12(2)17(13(3)9-11)22-16(24)10-26-19-15(6-5-7-20-19)18-21-14(4)23-25-18/h5-9H,10H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSUOLWDNDSMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting appropriate nitriles with hydrazine derivatives under specific conditions.

Introduction of the pyridine ring: This step involves coupling the oxadiazole intermediate with a pyridine derivative.

Attachment of the mesityl group:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesityl group or the oxadiazole ring, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anticancer effects could involve disruption of cellular signaling pathways .

Comparison with Similar Compounds

N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can be compared with other similar compounds, such as:

This compound analogs: These compounds share similar structural features but may have different substituents on the mesityl or pyridine rings.

Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.

The uniqueness of this compound lies in its combination of the mesityl, oxadiazole, and pyridine moieties, which confer distinct chemical and biological properties.

Biological Activity

N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS Number: 1251704-64-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties and other relevant biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. The structure features a mesityl group, a pyridine ring substituted with a 1,2,4-oxadiazole moiety, and a thioacetamide functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the oxadiazole derivative followed by the introduction of the thioacetamide group. Detailed synthetic routes can be referenced in literature focusing on similar oxadiazole derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and thioacetamide functionalities. The biological activity of this compound was evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Candida albicans | 8 | 16 |

The data indicates that the compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The MIC values suggest that it may be effective in treating infections caused by these pathogens.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity assays were conducted using various cancer cell lines. Preliminary results indicate moderate cytotoxic effects with IC50 values ranging from 50 to 100 µM against several cancer types including breast and colon cancer cell lines .

Case Studies

A notable case study involved testing N-mesityl derivatives in combination therapies for enhanced efficacy against resistant bacterial strains. The findings suggested that co-administration with standard antibiotics like ceftriaxone could improve treatment outcomes for infections caused by multidrug-resistant organisms .

Q & A

Q. Why might NMR spectra show unexpected splitting patterns?

- Methodology :

- Investigate dynamic effects (e.g., rotamers) via variable-temperature NMR .

- Perform 2D NMR (e.g., COSY, NOESY) to assign coupling interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.